Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of 2,5-dimethyl-2,5-hexanediol involves a one-step synthesizing method from ethyne and acetone under ordinary pressure in an o-xylene solution with isobutylanol potassium as a catalyst . Another related compound, gemfibrozil, involves the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo- or 1-bromo-3-chloro .Molecular Structure Analysis
The molecular structure of a related compound, gemfibrozil, has been studied. The structure contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Reactions
Gemfibrozil Synthesis : Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, known as Gemfibrozil, is synthesized in two steps involving the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo or 1-bromo-3-chloropropane, followed by reaction with the lithium derivative of sodium isobutyrate (Glushkov et al., 1995).
Chlorination By-Products : Chlorination of Gemfibrozil generates chlorinated by-products, notably during wastewater treatment. Products include chlorinated gemfibrozils, demonstrating electrophilic aromatic substitution reactions (Krkošek et al., 2011).
Spectroscopic Analysis
- Vibrational Spectroscopy : The vibrational spectra of Gemfibrozil have been studied using Fourier Transform Raman and infrared spectroscopy. Computational methods were employed to analyze the molecule's structure and vibrational frequencies (Benitta et al., 2008).
Pharmaceutical and Biochemical Studies
Hypolipidemic Effects in Animals : Gemfibrozil has been studied for its effect on lowering plasma lipids in rats, mice, and monkeys, contributing to atherosclerosis and heart disease research (Rodney et al., 1976).
Determination in Plasma : A high-performance liquid chromatography method has been developed to determine Gemfibrozil concentrations in plasma, aiding in pharmacokinetic studies (Hengy & Kölle, 1985).
Spectroscopic Investigation and Analysis : Further vibrational spectroscopic investigation and normal coordinate analysis of Gemfibrozil have provided insights into its molecular structure and electron density distribution (Priya et al., 2011).
Industrial and Material Science Applications
Synthesis from Biomass Resources : 2,5-Hexanedione, a platform chemical with applications in biofuel and drug discovery, can be synthesized from biomass-derived dimethyl furane using a biphasic system. This process involves hydrolysis and continuous extraction to prevent oligomerization side reactions (Yueqin et al., 2016).
Copolymerization Studies : Novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. These studies contribute to material science and polymer chemistry (Abuelroos et al., 2020).
properties
IUPAC Name |
2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYTKNMHNVOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576919 | |
Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
CAS RN |
149105-26-0 | |
Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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